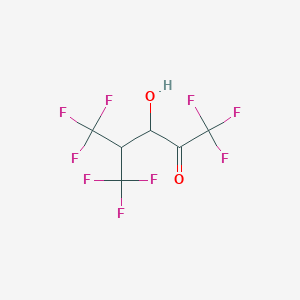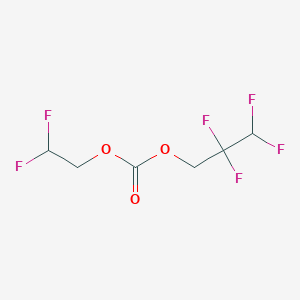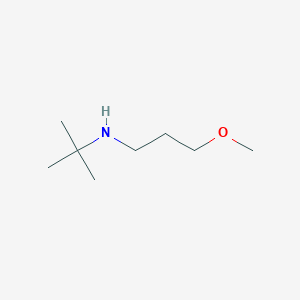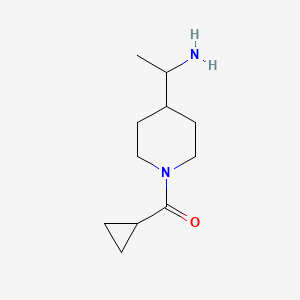
2-Amino-3-(1H-1,2,3-triazol-5-ylsulfanyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-アミノ-3-(1H-1,2,3-トリアゾール-5-イルスルファニル)プロパン酸は、アミノ酸骨格とトリアゾール環のユニークな組み合わせを特徴とする化合物です。
製造方法
合成経路と反応条件
2-アミノ-3-(1H-1,2,3-トリアゾール-5-イルスルファニル)プロパン酸の合成は、一般的にシステインと1H-1,2,3-トリアゾール-5-チオールの反応を伴います。反応は、しばしば水酸化ナトリウムなどの塩基の存在下で、穏和な条件下で行われ、求核置換反応を促進します。反応混合物は、次に再結晶またはクロマトグラフィーなどの標準的な技術を使用して精製され、目的の生成物が得られます .
工業的製造方法
この化合物の工業的製造方法は十分に文書化されていませんが、おそらく実験室の合成手順のスケールアップを伴うでしょう。これには、収率と純度を高めるための反応条件の最適化、および費用対効果の高い精製方法の実施が含まれるでしょう。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1H-1,2,3-triazol-5-ylsulfanyl)propanoic acid typically involves the reaction of cysteine with 1H-1,2,3-triazole-5-thiol. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing cost-effective purification methods.
化学反応の分析
反応の種類
2-アミノ-3-(1H-1,2,3-トリアゾール-5-イルスルファニル)プロパン酸は、次のようなさまざまな種類の化学反応を起こす可能性があります。
酸化: トリアゾール環の硫黄原子は、スルホキシドまたはスルホンを形成するために酸化される可能性があります。
還元: トリアゾール環は、特定の条件下で還元されてジヒドロトリアゾールを形成することができます。
置換: アミノ基は求核置換反応に関与することができ、さまざまな誘導体の形成につながります。
一般的な試薬と条件
酸化: 過酸化水素またはm-クロロ過安息香酸などの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: ハロアルカンまたはアシルクロリドなどの求核剤は、塩基性条件下でアミノ基と反応する可能性があります。
生成される主な生成物
酸化: スルホキシドとスルホン。
還元: ジヒドロトリアゾール。
置換: さまざまなアルキル化またはアシル化誘導体。
科学的研究の応用
2-アミノ-3-(1H-1,2,3-トリアゾール-5-イルスルファニル)プロパン酸は、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 酵素阻害剤として、または生化学アッセイにおけるプローブとしてその可能性が調査されています。
医学: 抗菌活性や抗がん活性など、その潜在的な治療効果について調査されています。
作用機序
2-アミノ-3-(1H-1,2,3-トリアゾール-5-イルスルファニル)プロパン酸の作用機序は完全には解明されていませんが、特定の分子標的との相互作用を伴うと考えられています。トリアゾール環は酵素や受容体と相互作用し、その活性を阻害する可能性があります。硫黄原子は、金属イオンやその他の補因子への結合にも役割を果たす可能性があり、化合物の生物学的活性を影響を与えます .
類似の化合物との比較
類似の化合物
5-アミノ-1H-1,2,4-トリアゾール-3-カルボヒドラジド: 高エネルギー材料での用途で知られています。
3-アミノ-1,2,4-トリアゾール: 酵素阻害剤として、および医薬品の合成に使用されます。
5-アミノ-1,2,3-トリアゾール: 有機合成において、そしてより複雑な分子のビルディングブロックとして使用されています
独自性
2-アミノ-3-(1H-1,2,3-トリアゾール-5-イルスルファニル)プロパン酸は、アミノ酸骨格とトリアゾール環の組み合わせによってユニークです。これにより、特に新しい治療薬や材料の開発において、さまざまな用途に役立つ独自の化学的および生物学的特性が得られます。
類似化合物との比較
Similar Compounds
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Known for its applications in energetic materials.
3-Amino-1,2,4-triazole: Used as an enzyme inhibitor and in the synthesis of pharmaceuticals.
5-Amino-1,2,3-triazole: Utilized in organic synthesis and as a building block for more complex molecules
Uniqueness
2-Amino-3-(1H-1,2,3-triazol-5-ylsulfanyl)propanoic acid is unique due to its combination of an amino acid backbone with a triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials.
特性
分子式 |
C5H8N4O2S |
|---|---|
分子量 |
188.21 g/mol |
IUPAC名 |
2-amino-3-(2H-triazol-4-ylsulfanyl)propanoic acid |
InChI |
InChI=1S/C5H8N4O2S/c6-3(5(10)11)2-12-4-1-7-9-8-4/h1,3H,2,6H2,(H,10,11)(H,7,8,9) |
InChIキー |
DBRWJWVIPQEJOO-UHFFFAOYSA-N |
正規SMILES |
C1=NNN=C1SCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[4-Hydroxy-5-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl]oxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12084844.png)

![2-Amino-3-{[3-acetamido-6-({[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-5-hydroxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}butanoic acid](/img/structure/B12084849.png)
![Ethanone, 1-[5-(bromomethyl)-2-furanyl]-](/img/structure/B12084862.png)



![Pregna-1,4-diene-3,11-dione, 17,20:20,21-bis[methylenebis(oxy)]-](/img/structure/B12084885.png)


